Glycidylphenyl glycidyl ether
Description
Historical Context and Evolution of Research Trajectories
The emergence of glycidyl (B131873) ethers as a significant class of chemicals is closely tied to the commercial rise of epoxy resins in the mid-20th century. smolecule.comnih.gov Phenyl glycidyl ether became commercially available around the late 1940s, primarily finding use as a reactive modifier in epoxy resin systems. nih.gov Its initial and most common application was as a reactive diluent, added to more viscous epoxy resins like those based on bisphenol A diglycidyl ether to reduce their viscosity. wikipedia.orgnih.govchemicalbook.com This improved the handling and processing characteristics for applications such as coatings, adhesives, and laminates. chemicalbook.comchemicalbook.com
Early research trajectories focused on the fundamental synthesis of PGE, which involves the condensation of phenol (B47542) with epichlorohydrin (B41342), followed by dehydrochlorination to form the epoxy ring. chemicalbook.com Subsequent research evolved to explore its polymerization. Initial studies investigated methods to produce solid, high molecular weight, and isotactic polymers of phenyl glycidyl ether. google.com Over time, the focus shifted towards achieving greater control over the polymerization process. Researchers have investigated various methods, including anionic and cationic polymerization, to control the molecular weight and structure of the resulting poly(glycidyl phenyl ether). google.comresearchgate.netscispace.com More recent research has emphasized the development of metal-free initiators to prevent contamination in the final polymer products and the enzymatic hydrolysis of racemic PGE to produce enantiomerically pure forms for specialized applications. researchgate.netresearchgate.netresearchgate.net
Significance of Glycidylphenyl Glycidyl Ether as a Fundamental Building Block in Polymer Science and Organic Synthesis
The dual functionality of phenyl glycidyl ether—an aromatic ring and a reactive epoxide—makes it a cornerstone in both polymer chemistry and synthetic organic chemistry.
In polymer science , PGE serves several critical roles:
Reactive Diluent : It is widely incorporated into epoxy resin formulations to lower viscosity, which facilitates processing for casting, adhesives, and laminating applications. connectchemicals.comchemicalbook.comcymitquimica.com Unlike non-reactive diluents, PGE chemically bonds with the resin during the curing process, becoming a permanent part of the polymer network and minimizing leaching. chemicalbook.comchemicalbook.com
Monomer : PGE itself is a monomer used to create homopolymers, known as poly(glycidyl phenyl ether). google.comresearchgate.net A significant area of research is the synthesis of stereoregular, or isotactic, polymers, which can exhibit improved thermal and mechanical properties compared to their atactic counterparts. google.comnih.gov
Copolymer Component : The compound is used in copolymerization with other monomers. For example, it can be coupled with carbon dioxide using specialized catalysts to create perfectly alternating polycarbonates. rsc.org It is also used to create block copolymers, such as amphiphilic block copolymers when initiated with compounds like poly(ethylene glycol). researchgate.net
In organic synthesis , PGE is valued as:
Versatile Intermediate : The high reactivity of the epoxide ring allows it to be used as an intermediate in the synthesis of a wide range of other chemicals, including surfactants. connectchemicals.comchemicalbook.comsacheminc.com
Chiral Building Block : The synthesis of enantiomerically pure forms, (R)- and (S)-glycidyl phenyl ether, is of particular importance. chemimpex.com These chiral molecules are crucial building blocks in the pharmaceutical industry for the synthesis of complex, biologically active compounds where specific stereochemistry is required for efficacy. researchgate.netchemimpex.comchemimpex.com Vicinal diols derived from glycidyl ethers are key intermediates for producing pharmaceuticals such as muscle relaxants and expectorants. researchgate.net
Table 1: Properties of Glycidyl Phenyl Ether This table is interactive. You can sort and filter the data.
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(phenoxymethyl)oxirane | wikipedia.org |
| CAS Number | 122-60-1 | wikipedia.org |
| Chemical Formula | C9H10O2 | wikipedia.org |
| Molar Mass | 150.177 g·mol−1 | wikipedia.org |
| Appearance | Colorless to pale yellow liquid | ontosight.aicymitquimica.com |
| Melting Point | 3.5 °C (38.3 °F; 276.6 K) | wikipedia.org |
| Boiling Point | 245 °C (473 °F; 518 K) | wikipedia.org |
| Density | 1.109 g/mL at 25 °C | chemicalbook.com |
| Solubility | Insoluble in water; Soluble in ether and benzene | chemicalbook.com |
Emerging Research Frontiers and Interdisciplinary Applications of Glycidyl Phenyl Ether
Contemporary research continues to unlock new potential for phenyl glycidyl ether, pushing its applications into more advanced and interdisciplinary fields.
Emerging Research Frontiers:
Advanced Polymer Architectures : Scientists are now constructing complex polymer structures from PGE that go beyond simple linear chains. A notable example is the synthesis of macrocyclic poly(glycidyl phenyl ether)s with an inverted-dipole microstructure. acs.orgresearchgate.net These ring-shaped polymers are synthesized using techniques like Glaser coupling and exhibit unique dynamic properties compared to their linear precursors. acs.org
Stereocomplex Formation : A promising research area is the in-situ formation of polymer stereocomplexes. nih.gov This involves the direct polymerization of a racemic mixture of substituted methyl phenyl glycidyl ethers to concurrently form both (R)- and (S)-isotactic polymer chains. nih.gov These chains then co-crystallize, forming a stereocomplex that can have a melting temperature up to 76 °C higher than the enantiopure parent polymers, significantly enhancing the material's properties. nih.gov
Metal-Free Polymerization : To meet the demands for high-purity polymers in fields like electronics, there is a strong focus on developing metal-free initiation systems for the ring-opening polymerization of PGE. researchgate.netresearchgate.net Initiators such as tetra-n-butylammonium acetate (B1210297) and tetra-n-butylammonium fluoride (B91410) are being successfully used to create well-defined polymers without metal contamination. researchgate.netresearchgate.netjst.go.jp
Biocatalysis : The use of enzymes, specifically epoxide hydrolases from various microbial sources, is a key area of green chemistry research. researchgate.net These enzymes can perform the kinetic resolution of racemic phenyl glycidyl ether, selectively hydrolyzing one enantiomer to yield the other in high enantiomeric purity. researchgate.netmdpi.com
Interdisciplinary Applications:
Advanced Materials Science : The unique properties of PGE-derived polymers make them suitable for high-performance materials. researchandmarkets.com Research is exploring their use in advanced composites, coatings, and smart materials. cymitquimica.comgiiresearch.com
Electronics : In the electronics industry, PGE is used in the formulation of encapsulants and conformal coatings that protect sensitive components. ontosight.airesearchandmarkets.com Its ability to reduce viscosity while maintaining performance is critical for these applications. giiresearch.com
Pharmaceutical and Biomedical Fields : Beyond its role as a chiral intermediate in drug synthesis, there is growing interest in the potential of PGE for creating biomedical materials. chemimpex.comgiiresearch.com Its biocompatible polymer derivatives could find use in various medical applications.
Table 2: Selected Research on the Polymerization of Glycidyl Phenyl Ether This table is interactive. You can sort and filter the data.
| Initiator/Catalyst System | Monomer(s) | Polymer Type / Feature | Key Research Finding | Source(s) |
|---|---|---|---|---|
| Zinc isopropoxide / Zinc chloride | Phenyl glycidyl ether | High molecular weight, isotactic polymer | An early method to produce solid, crystalline, isotactic poly(phenyl glycidyl ether). | google.com |
| Tetra-n-butylammonium acetate (n-Bu4NOAc) | Glycidyl phenyl ether (GPE) | Controlled molecular weight oligo-GPE | A metal- and halogen-free initiator system that allows for controlled polymerization and the creation of functional oligomers. | researchgate.net |
| t-BuP4 phosphazene base / Water | Glycidyl phenyl ether | Macrocyclic poly(glycidyl phenyl ether) with inverted-dipole microstructure | Initiation leads to a two-arm linear polymer which can be cyclized via Glaser coupling, creating macrocycles with unique dielectric properties. | acs.orgresearchgate.net |
| Co(III)–Salen complex | Phenyl glycidyl ether / CO2 | Highly stereoregular polycarbonate | Efficiently couples CO2 and PGE to form polycarbonates with >99% carbonate linkage and high isotacticity, resulting in a semicrystalline thermoplastic. | rsc.org |
| Isoselective Ring-Opening Polymerization (ROP) catalyst | Racemic substituted methyl phenyl glycidyl ethers | Polyether Stereocomplex | Directly forms a blend of isotactic (R)- and (S)-polymer chains from a racemic monomer mixture, resulting in a stereocomplex with enhanced thermal properties. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63919-02-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O3/c1-3-10(13-7-12-8-15-12)4-2-9(1)5-11-6-14-11/h1-4,11-12H,5-8H2 |
InChI Key |
VDLMCLSFECQNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Glycidylphenyl Glycidyl Ether
Advanced Synthetic Routes for Glycidylphenyl Glycidyl (B131873) Ether Monomer
The traditional synthesis of glycidyl ethers involves the reaction of a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. niscpr.res.in However, advancements in synthetic methodologies have led to more efficient and environmentally benign processes.
Solvent-Free Synthesis Approaches
Solvent-free synthesis offers significant advantages by reducing waste, simplifying purification, and often lowering costs. One such approach for glycidyl ethers involves reacting a fatty alcohol with epichlorohydrin in the presence of a solid base and a phase-transfer catalyst, eliminating the need for water or organic solvents. acs.org This method facilitates easier separation of the solid by-products, such as sodium chloride, through simple filtration. smolecule.com While this method has been demonstrated for aliphatic glycidyl ethers, the principles are applicable to the synthesis of glycidylphenyl glycidyl ether. The reaction yields can be quite high, with reported yields of over 90% for octyl and octadecyl glycidyl ethers under these conditions. smolecule.com
Microwave-assisted synthesis is another effective solvent-free technique. nih.gov This method can significantly reduce reaction times compared to conventional heating. For instance, the ring-opening reaction of phenyl glycidyl ether with imidazoles and pyrazoles has been achieved in minutes with competitive yields under solvent-free, microwave-assisted conditions. nih.gov
Catalytic Systems for Monomer Production
Catalytic systems play a crucial role in enhancing the efficiency and selectivity of glycidyl ether synthesis. Phase-transfer catalysis (PTC) is a prominent method that facilitates the reaction between two immiscible phases. In the synthesis of glycidyl ethers, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transfers the phenoxide ion from the aqueous or solid phase to the organic phase (epichlorohydrin), where the reaction occurs. researchgate.net This technique has been shown to improve yields in the synthesis of various glycidyl ethers. smolecule.comresearchgate.net
The choice of catalyst can influence the reaction's efficiency. For example, in the synthesis of alkyl glycidyl ethers, various catalysts such as tetrabutylammonium (B224687) bromide (TBAB) and other amine- or ammonium-based compounds have been successfully employed in solvent-free systems. smolecule.comchemimpex.com The use of such catalysts not only increases the yield but can also reduce the required amount of reactants like sodium hydroxide (B78521). smolecule.com
Enantioselective Synthesis and Chiral Resolution of this compound
The chirality of this compound is a critical factor in many of its applications, particularly in the synthesis of pharmaceuticals and specialty polymers. chemimpex.com
Biocatalytic Resolution Techniques Utilizing Epoxide Hydrolases
Kinetic resolution using epoxide hydrolases (EHs) is a powerful method for obtaining enantiomerically pure epoxides. niscpr.res.in This biocatalytic approach relies on the enantioselective hydrolysis of a racemic epoxide, where one enantiomer is converted to a diol, leaving the other, unreacted enantiomer in high enantiomeric excess. niscpr.res.in
Several microbial epoxide hydrolases have been identified and utilized for the resolution of racemic phenyl glycidyl ether (PGE). These enzymes exhibit varying degrees of enantioselectivity, which is crucial for an efficient resolution process. niscpr.res.in
| Microbial Source of Epoxide Hydrolase | Substrate | Product | Enantiomeric Excess (ee) of Product | Yield | Reference |
| Tsukamurella paurometabola (TpEH1) | Racemic Phenyl Glycidyl Ether | (R)-Phenyl Glycidyl Ether | >99% | 45% | nih.gov |
| Aspergillus niger (mutant EH) | Racemic Glycidyl Phenyl Ether | (S)-Glycidyl Phenyl Ether | - | - | nih.gov |
| Rhodobacterales bacterium HTCC2654 | Racemic Glycidyl Phenyl Ether | - | - | - | niscpr.res.in |
| Trichosporon loubierii ECU1040 | Racemic Glycidyl Phenyl Ether | (R)-Phenyl Glycidyl Ether | 98% | 40% | researchgate.net |
Directed evolution has also been employed to enhance the enantioselectivity of epoxide hydrolases. For instance, a mutant of the epoxide hydrolase from Aspergillus niger showed a significant increase in enantioselectivity for the hydrolytic kinetic resolution of racemic glycidyl phenyl ether. nih.gov
Stereochemical Control in this compound Synthesis
Achieving stereochemical control during the synthesis of this compound and its subsequent polymerization is essential for producing materials with specific properties. The use of enantiomerically pure starting materials is a direct approach to this control. For example, the polymerization of optically pure (S)-glycidyl phenyl ether can lead to the formation of semicrystalline linear poly(glycidyl phenyl ether), whereas using a racemic mixture results in an amorphous polymer. acs.org
Furthermore, the copolymerization of enantiopure phenyl glycidyl ether has been shown to produce highly stereoregular polycarbonates with high isotacticity and head-to-tail content. researchgate.net This demonstrates that the chirality of the monomer unit directly influences the microstructure and properties of the resulting polymer.
Derivatization and Functionalization Reactions of this compound
The reactive epoxide ring of this compound allows for a wide range of derivatization and functionalization reactions, making it a versatile building block in organic synthesis and materials science.
One common reaction is the ring-opening of the epoxide by nucleophiles. For example, the base-catalyzed reaction of substituted phenyl glycidyl ethers with benzoic acid has been studied. acs.org This type of reaction is fundamental to the curing process of epoxy resins, where the glycidyl ether reacts with curing agents containing functional groups such as amines or anhydrides.
This compound can also be polymerized through ring-opening polymerization to form poly(glycidyl phenyl ether). This polymerization can be initiated by various catalysts, including metal-free initiators like tetra-n-butylammonium acetate (B1210297). researchgate.net The resulting polymer can be a hydroxyl-terminated telechelic polymer, which can be further functionalized. researchgate.net
Furthermore, "living" anionic polymer chains of poly(glycidyl phenyl ether) have been used to functionalize graphene sheets. rsc.org This process involves the reaction of the living polymer chains with the graphene surface, resulting in a material with improved dispersion properties in a polystyrene matrix. rsc.org this compound is also utilized in copolymerizations with other monomers, such as cyclic anhydrides and lactones, to create polyesters with specific properties. researchgate.netresearchgate.net
Ring-Opening Reactions with Specific Nucleophiles
The strained epoxide ring in glycidyl phenyl ether (PGE) makes it susceptible to nucleophilic attack, leading to ring-opening reactions. guidechem.comcymitquimica.com This reactivity is fundamental to its use as a monomer and an intermediate in organic synthesis. The reaction can be initiated by a variety of nucleophiles, and the regioselectivity of the attack is often dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic). researchgate.net
Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom of the epoxide ring (C1), an SN2-type reaction, resulting in a secondary alcohol. In contrast, under acidic conditions, the epoxide oxygen is protonated, and the nucleophilic attack is directed towards the more substituted carbon (C2), which can better stabilize a partial positive charge, leading to a primary alcohol. researchgate.net
Reaction with Alcohols:
The reaction of glycidyl phenyl ether with alcohols, often used as a model for epoxy resin curing, can be catalyzed by tertiary amines like benzyl (B1604629) dimethylamine. kpi.ua The reaction mechanism involves the formation of an active species between the alcohol and the tertiary amine, which then attacks the epoxide ring. kpi.ua Studies on the reaction of PGE with aliphatic alcohols, such as 1-decanol, have shown that at temperatures below 60°C, the primary reaction is the addition of the alcohol to the epoxide, forming an ether and a secondary hydroxyl group. kpi.ua However, at higher temperatures (above 100°C), side reactions like the homopolymerization of PGE become more significant, leading to the formation of various oligomers. kpi.ua The reaction of PGE with phenols, such as 2,4-dimethylphenol, also demonstrates the influence of the catalyst on the product distribution. A base-catalyzed reaction yields exclusively the secondary alcohol, while an acid-catalyzed reaction produces the primary alcohol as the major product. researchgate.net
Reaction with Amines:
Amines are common nucleophiles for the ring-opening of epoxides, a crucial reaction in the curing of epoxy resins. The reaction of glycidyl phenyl ether with amines like aniline (B41778), diethylamine (B46881), and n-butylamine has been studied to understand the curing process. sci-hub.sekpi.ua The reaction of PGE with primary amines like aniline can produce both a monoadduct and a diadduct. kpi.ua The reaction with diethylamine at 50°C shows that the predominant reaction is the attack of the amine on the epoxide, with the competing reaction of the newly formed hydroxyl group with another epoxide being negligible. sci-hub.se The rate of this reaction is significantly accelerated by the presence of the hydroxyl groups generated during the reaction, indicating an autocatalytic effect. sci-hub.se Studies with sterically hindered amines like 2,5-dimethyl-2,5-hexanediamine have revealed a large difference in the reaction rates of the primary and secondary amine hydrogens, with the primary amine being significantly more reactive. dtic.mil
Reaction with Other Nucleophiles:
The epoxide ring of PGE can also be opened by other nucleophiles. For instance, the reaction with dicyandiamide (B1669379) (DICY) has been investigated as a model for commercial epoxy-DICY curing systems. rsc.org The reaction at 120°C yields complex products, indicating that multiple reactions occur. rsc.org Carbon nucleophiles can also open the epoxide ring, often promoted by fluorinated alcohol solvents which can activate the epoxide towards nucleophilic attack. arkat-usa.org
The following table summarizes the ring-opening reactions of glycidyl phenyl ether with various nucleophiles.
| Nucleophile | Catalyst/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Aliphatic Alcohols (e.g., 1-decanol) | Benzyl dimethylamine, < 60°C | 1-alkoxy-3-phenoxy-2-propanol | kpi.ua |
| Phenols (e.g., 2,4-dimethylphenol) | Base (e.g., PPh3) | 1-(2,4-dimethylphenoxy)-3-phenoxy-2-propanol | researchgate.net |
| Phenols (e.g., 2,4-dimethylphenol) | Acid | 2-(2,4-dimethylphenoxy)-3-phenoxy-1-propanol (major) and 1-(2,4-dimethylphenoxy)-3-phenoxy-2-propanol (minor) | researchgate.net |
| Aniline | Heat (120°C) | N-(2-hydroxy-3-phenoxypropyl)aniline (monoadduct) and N,N-bis(2-hydroxy-3-phenoxypropyl)aniline (diadduct) | kpi.ua |
| Diethylamine | 50°C | 1-(diethylamino)-3-phenoxy-2-propanol | sci-hub.se |
| n-Butylamine | 50°C | 1-(butylamino)-3-phenoxy-2-propanol and 1-(N-butyl-N-(2-hydroxy-3-phenoxypropyl)amino)-3-phenoxy-2-propanol | sci-hub.se |
| Dicyandiamide | 120°C | Complex mixture of products | rsc.org |
Modification of Hydroxyl End Groups for Polymer Synthesis
The hydroxyl groups formed during the ring-opening polymerization of glycidyl phenyl ether are valuable functional handles that can be further modified to create more complex and tailored polymer architectures. This post-polymerization modification is a powerful strategy for synthesizing advanced polymeric materials, such as block copolymers, star polymers, and macrocyclic polymers. csic.esacs.orgresearchgate.net
A significant application of this strategy is the synthesis of macrocyclic poly(glycidyl phenyl ether). csic.esacs.orgresearchgate.net In this process, linear poly(glycidyl phenyl ether) (PGPE) with hydroxyl end groups is first synthesized. These terminal hydroxyl groups can then be chemically transformed into other reactive groups. For example, they can be converted into alkyne groups. csic.esacs.org This transformation is a crucial step that prepares the linear polymer for cyclization.
The subsequent intramolecular cyclization of the alkyne-terminated linear PGPE can be achieved via coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. acs.orgresearchgate.net This reaction is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The result is the formation of a macrocyclic poly(glycidyl phenyl ether) with a unique, inverted-dipole microstructure. acs.orgresearchgate.net This synthetic approach allows for the creation of cyclic polymers with controlled architecture and properties. researchgate.net
The ability to modify the hydroxyl end groups is not limited to the synthesis of macrocycles. These groups can also be used as initiation sites for the polymerization of other monomers to form block copolymers or can be reacted with multifunctional coupling agents to create star-shaped or branched polymers. csic.es For example, hydroxyl-terminated telechelic poly(GPE) can be readily obtained using metal-free initiators like tetra-n-butylammonium acetate with alcohols as chain transfer agents, providing a straightforward route to functional oligomers. researchgate.net
The table below outlines the key steps in the modification of hydroxyl end groups of poly(glycidyl phenyl ether) for the synthesis of macrocyclic polymers.
| Step | Description | Key Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| 1. Polymerization | Ring-opening polymerization of glycidyl phenyl ether to form a linear polymer with hydroxyl end groups. | Initiator (e.g., t-BuP4 phosphazene base and water) | α,ω–hydroxy telechelic poly(glycidyl phenyl ether) | acs.orgresearchgate.net |
| 2. End-Group Modification | Quantitative conversion of the terminal hydroxyl groups into alkyne groups. | Reagents for converting alcohols to alkynes (e.g., reaction with an alkyne-containing acyl chloride or anhydride) | Alkyne-terminated linear poly(glycidyl phenyl ether) | csic.esacs.org |
| 3. Intramolecular Cyclization | Ring-closure of the two-arm linear precursor via alkyne-alkyne coupling. | Glaser coupling conditions (e.g., Cu(I) and Cu(II) catalysts at high dilution) | Macrocyclic poly(glycidyl phenyl ether) | acs.orgresearchgate.net |
Polymerization Science and Engineering of Glycidylphenyl Glycidyl Ether
Fundamental Mechanisms of Glycidylphenyl Glycidyl (B131873) Ether Polymerization
The polymerization of Glycidylphenyl glycidyl ether (GPE), also known as Phenyl glycidyl ether (PGE), is a critical process for the synthesis of polyethers with applications ranging from diluents in epoxy resins to advanced materials. The polymerization primarily proceeds through ring-opening mechanisms, which can be initiated by various catalytic systems, leading to polymers with different architectures and properties.
Ring-Opening Polymerization (ROP) Pathways
Ring-opening polymerization is the dominant pathway for converting GPE monomers into long polymer chains. This process involves the cleavage of the strained three-membered oxirane ring, which can be initiated through cationic, anionic, or zwitterionic intermediates.
Cationic ring-opening polymerization (CROP) of GPE is initiated by electrophilic species, such as protons or Lewis acids, which attack the oxygen atom of the oxirane ring. This creates a highly reactive tertiary oxonium ion. The polymerization propagates through the subsequent nucleophilic attack of a monomer molecule on one of the carbon atoms of the strained ring of the active center. researchgate.netmdpi.com
The initiation can be induced through various methods:
Thermal Initiation: Novel thermo-latent initiators, such as xanthenyl phosphonium (B103445) salts, can trigger the polymerization of GPE upon heating. researchgate.net The activity of these initiators is dependent on the counter anion, with an observed order of activity being SbF₆⁻ > PF₆⁻ > AsF₆⁻ > BF₄⁻. researchgate.net Another study utilized trimethoxyboroxine (B89493) to induce thermal polymerization, postulating a mechanism that involves a fast-initiated, non-stationary cationic process with steps including spontaneous and monomer transfer, as well as termination. nasa.gov
Photoinitiation: The polymerization can be initiated by UV irradiation in the presence of photosensitive onium salts, like triarylsulfonium or diaryliodonium salts. mdpi.comtandfonline.com These salts generate a strong Brønsted acid upon photolysis, which then initiates the polymerization. mdpi.com
The propagation step in CROP can be complex, with the possibility of chain transfer reactions, where the growing chain transfers its activity to a monomer, solvent, or another polymer chain.
Anionic ring-opening polymerization (AROP) is initiated by nucleophiles that attack one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a propagating alkoxide anion. This method can offer excellent control over the polymer's molecular weight and structure, sometimes proceeding in a living-like manner with negligible chain transfer or termination reactions. electronicsandbooks.com
A variety of initiating systems have been explored:
Metal-Based Initiators: Systems such as potassium anions complexed with 18-crown-6 (B118740) have been used to initiate the polymerization of GPE. capes.gov.br In such systems, rate constants for both the growth and chain transfer reactions have been calculated. capes.gov.brresearchgate.net Potassium diphenyl phosphide (B1233454) (KPPh₂), a highly nucleophilic initiator, has also been shown to effectively start the polymerization by attacking the epoxide. dntb.gov.ua
Metal-Free Initiators: To avoid potential contamination from metallic residues, metal-free initiators have been developed. electronicsandbooks.com Tetra-n-butylammonium halides (TBAX), particularly tetra-n-butylammonium fluoride (B91410) (TBAF), have proven to be efficient initiators for the polymerization of GPE. electronicsandbooks.comresearchgate.netjst.go.jp The polymerization initiated by TBAF can proceed in a controlled manner, yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.19). electronicsandbooks.com Another metal-free system uses tetra-n-butylammonium acetate (B1210297) (Bu₄NOAc), which can produce hydroxyl-terminated telechelic polymers with controlled molecular weights. researchgate.net Tetrabutylammonium (B224687) azide (B81097) (N₃NBu₄) has been used to generate α-azido-ω-hydroxypolyethers, which can subsequently be used to create monocyclic structures through "click" chemistry. acs.org
Zwitterionic Ring-Expansion Polymerization (ZREP) is a distinct mechanism that produces cyclic polymers directly from cyclic monomers. In the case of GPE and other monosubstituted epoxides, an electrophilic ZREP mechanism can be initiated by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). researchgate.netcsic.es
The proposed mechanism involves the following steps:
Initiation: The Lewis acid catalyst, B(C₆F₅)₃, activates the epoxide monomer, forming a zwitterionic intermediate. acs.org
Propagation: The chain grows through the addition of more monomer units, forming a macro-zwitterionic species where the positive (tertiary oxonium ion) and negative (borate complex) charges are located at opposite ends of the chain. researchgate.net These ends are held together by electrostatic interactions, maintaining a cyclic topology during growth. csic.esacs.org
Cyclization: The polymerization terminates when an "end-to-end" or "end-biting" reaction occurs, leading to the formation of a cyclic polyether and the expulsion of the B(C₆F₅)₃ catalyst. csic.es
This technique allows for the one-pot synthesis of cyclic polyethers. csic.es However, the process can be accompanied by side reactions, such as chain transfer to the monomer, which can lead to the formation of linear byproducts and a broader molecular weight distribution. csic.esfigshare.com
Kinetic and Mechanistic Elucidation of this compound Polymerization
Understanding the kinetics of GPE polymerization is essential for controlling the reaction and tailoring the final polymer properties. Studies have focused on determining conversion rates under various conditions and calculating the activation energies associated with different polymerization pathways.
Conversion rates and activation energies are key parameters that quantify the efficiency and energy requirements of the polymerization process.
Conversion Rates: The degree of monomer conversion is highly dependent on the initiator system, temperature, and reaction time.
In the thermally induced cationic polymerization using novel xanthenyl phosphonium salt initiators, the conversion of GPE generally increases with rising temperature. For the most reactive initiator (with an SbF₆⁻ counter-ion), conversions can reach 98% at 170°C after 1 hour. researchgate.net
| Initiator | Temperature (°C) | Conversion (%) |
| I SbF₆ | 120 | 25 |
| 135 | 60 | |
| 150 | 85 | |
| 170 | 98 | |
| II SbF₆ | 120 | 15 |
| 135 | 45 | |
| 150 | 70 | |
| 170 | 90 |
Data sourced from a study on thermally induced cationic polymerization. researchgate.net
For metal-free anionic polymerization initiated by tetra-n-butylammonium halides (TBAX), the choice of the halide anion significantly impacts the conversion. After 3 hours at 100°C, tetra-n-butylammonium fluoride (TBAF) shows the highest efficiency. jst.go.jp
| Initiator (TBAX) | Anion (X⁻) | Conversion (%) |
| TBAF | F⁻ | 93 |
| TBACl | Cl⁻ | 13 |
| TBAB | Br⁻ | 8 |
| TBAI | I⁻ | 6 |
Data for the ring-opening polymerization of GPE at 100°C for 3 hours. jst.go.jp
Activation Energies: The activation energy (Ea) represents the minimum energy required to initiate the polymerization reaction.
For the photoinitiated cationic polymerization of formulations containing GPE and glycerol (B35011) diglycidyl ether, the activation energy was found to decrease as the content of GPE increased. tandfonline.com
In the thermally induced cationic bulk polymerization of GPE using xanthenyl phosphonium salts, a kinetic analysis based on the shift in the glass transition temperature (Tg) yielded an activation energy of 12.5 kcal/mol (approximately 52.3 kJ/mol ). researchgate.net
In the context of the alternating copolymerization of GPE with CO₂ using a trivalent cobalt-based catalyst system, the activation energy for the formation of the polycarbonate was determined to be 39.2 kJ/mol with a binary catalyst and 30.2 kJ/mol with a single-component catalyst. rsc.org In the same system, the activation energy for the competing formation of cyclic carbonate was significantly higher, at 72.8 kJ/mol and 104.6 kJ/mol, respectively, accounting for the high selectivity towards copolymer formation. rsc.org
Initiator and Catalyst Systems in this compound Polymerization
The choice of initiator or catalyst system is crucial in controlling the polymerization of GPE, influencing the polymer's molecular weight, architecture, and properties.
Design and Synthesis of Novel Thermo-Latent Initiators (e.g., Phosphonium Salts)
Thermo-latent initiators are compounds that are inert at ambient temperatures but become active to initiate polymerization upon heating. This property is highly desirable for applications like one-component epoxy resins, providing long-term storage stability. Phosphonic amide esters have been investigated as novel thermally latent anionic initiators for GPE polymerization. acs.org Similarly, aminimides derived from benzoylformic acid esters can function as thermally latent base catalysts. acs.org
Metal-Free Initiator Systems (e.g., Tetra-n-butylammonium Acetate)
To avoid potential contamination from metallic residues, which can be detrimental to the polymer's performance in electronic or biomedical applications, metal-free initiator systems have been developed. electronicsandbooks.com Tetra-n-butylammonium acetate (Bu₄NOAc) has been successfully used as a metal- and halogen-free initiator for the ring-opening polymerization of GPE. researchgate.net This system allows for the control of the molecular weight of the resulting poly(GPE) and can be used to synthesize hydroxyl-terminated telechelic polymers with narrow molecular weight distributions (Mw/Mn = 1.27–1.33). researchgate.net Another metal-free initiator, tetrabutylammonium fluoride, has been shown to facilitate a living-like polymerization of GPE, yielding polymers with controlled molecular weights up to a number-average molecular weight (Mn) of 4000. electronicsandbooks.com The mechanism involves the fluoride anion nucleophilically attacking the methylene (B1212753) carbon of the GPE, opening the ring to form a tetrabutylammonium alkoxide which then propagates. electronicsandbooks.comresearchgate.net
Lewis Acid and Phosphazene Base Initiators (e.g., B(C₆F₅)₃, t-BuP₄/Water)
Lewis acids are effective catalysts for the ring-opening polymerization of epoxides. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been used to catalyze the zwitterionic ring-opening polymerization (ZROP) of GPE. acs.org In the presence of water, this system produces linear PGPE, while in anhydrous conditions, it can lead to cyclic polymers through a ring-expansion strategy. acs.org The polymers formed using B(C₆F₅)₃ are typically aregic, with an approximately 50% regular linkage structure. acs.org
Phosphazene bases, such as t-BuP₄, are extremely strong, non-nucleophilic bases that can be used to generate initiators from various protic compounds. csic.esresearchgate.net The combination of t-BuP₄ and water can initiate the polymerization of GPE to form well-defined, two-arm polymer structures. csic.es This is achieved through the deprotonation of water by the phosphazene base, creating a bifunctional initiator. csic.es Phosphazene bases are also used as catalysts in conjunction with hydroxyazide initiators to produce azido-terminated polyethers. acs.org The large, soft counterions formed from phosphazene bases help to reduce ion-pairing and aggregation of the propagating chain ends, leading to increased polymerization rates. csic.es
Co-Reagent and Curing Agent Systems (e.g., ε-Caprolactam, Imines, Active Esters)
Co-reagents and curing agents are often used in conjunction with initiators to modify the polymerization process and the final properties of the polymer network. In the anionic polymerization of GPE initiated by sodium caprolactam (NaCL), oligo(hydroxy ethers) with molar masses ranging from 340 to 4000 g/mol have been produced. researchgate.net
Potassium diphenyl phosphide (KPPh₂) has been used as a highly nucleophilic initiator for the AROP of GPE. dntb.gov.uaresearchgate.net Analysis confirmed that the polymerization is initiated by the nucleophilic attack of the phosphide anion on the epoxide ring. dntb.gov.uaresearchgate.net
Advanced Polymer Architectures from this compound
The controlled polymerization of GPE allows for the synthesis of polymers with advanced and well-defined architectures beyond simple linear chains.
By combining AROP with "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), pure monocyclic poly(glycidyl phenyl ether) can be synthesized. acs.org This process requires the preparation of linear polymers with high end-group fidelity, for example, by using tetrabutylammonium azide (N₃NBu₄) as an initiator to create α-azido-ω-hydroxy PGPE. acs.org
Furthermore, the use of bifunctional initiators, such as those generated from water and a phosphazene base, can produce two-arm polymer structures. csic.es These multi-arm structures can be further modified to create more complex architectures. The living-like nature of some polymerization systems for GPE, such as that using tetrabutylammonium fluoride, is stable enough to allow for post-polymerization modifications, enabling the creation of block copolymers. electronicsandbooks.com The polymerization initiated by tetra-n-butylammonium acetate in the presence of functional chain transfer agents like poly(ethylene glycol) methyl ether or polyhydric alcohols can yield amphiphilic block copolymers and branched oligomers, respectively. researchgate.net
Synthesis of Linear Poly(this compound)
The synthesis of linear poly(this compound) (PGPE) can be achieved through several polymerization mechanisms, primarily anionic and cationic ring-opening polymerization (ROP). The choice of initiator and reaction conditions plays a crucial role in determining the polymer's molecular weight, dispersity, and end-group functionality.
Anionic polymerization of glycidyl phenyl ether (GPE) is a well-established method. Various initiating systems have been explored, including alkali metal-based initiators and metal-free organic catalysts. For instance, anionic polymerization initiated by potassium anions in the presence of 18-crown-6 has been kinetically studied to determine the rate constants of growth and chain transfer reactions. capes.gov.br A significant challenge in the anionic polymerization of epoxides is the occurrence of chain transfer reactions, which can limit the final molecular weight. acs.org To achieve better control, metal-free initiators like tetra-n-butylammonium acetate (Bu4NOAc) have been employed, which enable the synthesis of hydroxyl-terminated telechelic polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn = 1.27–1.33). researchgate.net Another approach involves anionic polymerization in a miniemulsion system using didodecyldimethylammonium (B1216837) hydroxide (B78521) as an inisurf (initiator and surfactant), which yields α,ω-dihydroxylated polyether chains. acs.org Thermally latent anionic initiators, such as the phosphonic amide ester O-tert-butylpiperidinyl phenylphosphonate, have also been developed; these initiators become active at elevated temperatures (e.g., 190 °C), providing temporal control over the polymerization process. acs.org
Cationic polymerization offers another versatile route to linear PGPE. A range of thermally latent cationic initiators have been developed to provide storage stability and control over the initiation step. Novel phosphonic acid esters, when used in conjunction with a co-initiator like ZnCl₂, can effectively polymerize GPE at temperatures above 90-140 °C to afford PGPE with number-average molecular weights (Mn) in the range of 2000–7000 g/mol . acs.org Similarly, xanthenyl phosphonium salts with various counter-anions (SbF₆⁻, PF₆⁻, AsF₆⁻, BF₄⁻) act as thermo-latent initiators, with their activity increasing with temperature. ncl.res.inscispace.com The initiator activity is dependent on the counter-anion, following the order I(SbF₆) > I(PF₆) > I(AsF₆) > I(BF₄). ncl.res.inscispace.com A different initiation system involves the use of triphenylcyclopropenium (TPCP) gallate, which shows significantly increased activity in the presence of cyclohexanone, acting as a thermal initiator for the cationic polymerization of GPE at room temperature. acs.orgepa.gov
Table 1: Initiator Systems for Linear Poly(this compound) Synthesis
| Polymerization Type | Initiator System | Key Features | Resulting Polymer Characteristics | Citations |
|---|---|---|---|---|
| Anionic | Didodecyldimethylammonium hydroxide (inisurf) | Polymerization in miniemulsion. | α,ω-dihydroxylated polyether chains. | acs.org |
| Anionic (Metal-Free) | Tetra-n-butylammonium acetate (Bu4NOAc) | Useful for telechelic polymer synthesis. | Controlled Mn, narrow Mw/Mn (1.27–1.33). | researchgate.net |
| Anionic (Latent) | O-tert-butylpiperidinyl phenylphosphonate | Thermally latent; activates at elevated temperatures (~190 °C). | Polymer conversion of 78% at 190 °C. | acs.org |
| Cationic (Latent) | Phosphonic acid esters / ZnCl₂ | Thermally latent; requires co-initiator. | Mn = 2000–7000 g/mol. | acs.org |
| Cationic (Latent) | Xanthenyl phosphonium salts | Thermally latent; activity depends on counter-anion. | Conversion increases with temperature. | ncl.res.inscispace.com |
| Cationic | Triphenylcyclopropenium (TPCP) gallate / Cyclohexanone | Initiates at room temperature; proton is the initiating species. | Conversion is dependent on the GPE/initiator/cyclohexanone ratio. | acs.orgepa.gov |
Synthesis of Macrocyclic Poly(this compound)
The synthesis of macrocyclic PGPE is of significant interest as the absence of chain ends imparts unique physical and chemical properties compared to linear analogues. csic.es Two primary strategies are employed for their synthesis: ring-expansion polymerization (REP) and the end-to-end cyclization of linear precursors.
A prominent method for direct cyclic polymer formation is the electrophilic zwitterionic ring-expansion polymerization (EZREP). csic.es Using tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst, GPE can undergo ZREP to generate cyclic polyethers in a convenient one-step process. acs.org However, this method can produce architectural impurities, including linear chains and "tadpole" structures, which are constitutional isomers of the desired macrocycles formed by backbiting reactions. nih.gov The presence of these impurities, even in small amounts, can perturb the physical properties of the final material, necessitating careful purification and characterization. acs.org Advanced analytical techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are required to separate and identify these isomeric byproducts. nih.gov
The second major strategy involves the synthesis of a well-defined linear telechelic polymer followed by an intramolecular ring-closure reaction. researchgate.net This approach offers greater control over the final macrocyclic structure. One such method begins with the synthesis of a two-armed linear PGPE precursor with a central hydroxyl group. acs.org This is achieved by initiating the polymerization of GPE with the t-BuP₄ phosphazene base and water, which forms two symmetric, regioregular subchains growing in opposite directions. acs.orgacs.org The terminal hydroxyl groups of this linear polymer are then modified, for example, into alkyne groups via propargylation. acs.org The final macrocycle is formed through an intramolecular cyclization reaction, such as a Glaser coupling, performed under high dilution to favor the intramolecular reaction over intermolecular polymerization. researchgate.netacs.org This specific method results in a macrocycle with a unique inverted-dipole microstructure. acs.orgacs.org
Another ring-closure technique utilizes "click" chemistry. This involves synthesizing an azide-terminated linear PGPE by anionic ROP using tetrabutylammonium azide (N₃NBu₄) as the initiator. acs.org This linear precursor can then be cyclized with high purity via a copper-catalyzed alkyne–azide cycloaddition reaction. acs.org
Table 2: Strategies for Macrocyclic Poly(this compound) Synthesis
| Synthetic Strategy | Method | Key Reagents/Steps | Notes | Citations |
|---|---|---|---|---|
| Ring-Expansion Polymerization (REP) | Zwitterionic Ring-Expansion Polymerization (ZREP) | Catalyst: B(C₆F₅)₃ | One-step synthesis; can produce linear and tadpole impurities. | csic.esacs.org |
| Ring Closure of Linear Precursor | Glaser Coupling | 1. Synthesize two-arm linear PGPE (t-BuP₄/H₂O initiator). 2. End-group propargylation. 3. Intramolecular Glaser coupling. | Produces macrocycles with an inverted-dipole microstructure. | researchgate.netacs.orgacs.org |
| Click Chemistry | 1. Synthesize azide-terminated linear PGPE (N₃NBu₄ initiator). 2. Intramolecular copper-catalyzed alkyne–azide cycloaddition. | Allows for high-purity cyclic structures. | acs.org |
Copolymerization Behavior of this compound
This compound can be copolymerized with a variety of other monomers to create materials with tailored properties. Its copolymerization behavior has been investigated with other cyclic ethers, lactones, and carbon dioxide, leading to the formation of random, block, or alternating copolymers depending on the chosen strategy and comonomers. For example, GPE has been successfully copolymerized with γ-thiobutyrolactone (TBL) and γ-selenobutyrolactone (SBL). researchgate.netnih.gov In the case of TBL, an alternating poly(ester-alt-sulfide) copolymer is selectively obtained even under different feed ratios, while the homopolymerization of either monomer does not proceed under the same conditions. nih.gov
Random Copolymerization Strategies
Achieving a truly random incorporation of monomers can be challenging due to differences in monomer reactivity. One successful strategy is zwitterionic ring-opening copolymerization. The copolymerization of GPE and tetrahydrofuran (B95107) (THF) initiated by B(C₆F₅)₃ results in P(GPE-co-THF) copolymers. acs.org Analysis of the products revealed that with a low THF content in the feed, cyclic copolymers are the major products, whereas with a high THF content, linear copolymers are predominantly formed. acs.org
For other glycidyl ethers, monomer-activated anionic ring-opening polymerization has been shown to be a highly effective method for producing truly random copolymers. figshare.comfu-berlin.de In the copolymerization of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE), using a system of NOct₄Br as an initiator and i-Bu₃Al as an activator leads to reactivity ratios near unity (rGME = 0.98 and rEGE = 0.95), confirming a truly random incorporation of the monomers into the polymer chain. figshare.com This contrasts with conventional oxyanionic copolymerization and represents a powerful strategy for synthesizing random copolymers based on glycidyl ethers. figshare.comfu-berlin.de
Block Copolymer and Branched Oligomer Synthesis
The synthesis of block copolymers and branched oligomers containing GPE segments can be achieved by utilizing functional initiators or chain transfer agents (CTAs). A metal-free ring-opening polymerization system initiated by tetra-n-butylammonium acetate (Bu₄NOAc) is particularly versatile for this purpose. researchgate.net By using a macro-CTA, such as poly(ethylene glycol) methyl ether, amphiphilic block copolymers can be readily synthesized. researchgate.net
This same system allows for the creation of branched structures by employing polyhydric alcohols as the chain transfer agent. researchgate.net The polymerization initiates from the multiple hydroxyl sites on the CTA, leading to the formation of a branched oligomer with a polyol core and multiple PGPE arms. Furthermore, using a CTA with a specific functional group, such as allyl alcohol, produces a reactive oligomer with a terminal functional handle that can be used for subsequent post-polymerization modifications. researchgate.net
Copolymerization with Carbon Dioxide for Cyclic Carbonate Formation
The copolymerization of epoxides with carbon dioxide (CO₂) is a chemically significant reaction for producing polycarbonates and cyclic carbonates. Research has shown that iron-corrole complexes are effective catalysts for the copolymerization of GPE with CO₂. nih.gov This reaction is notable as it represents the first iron-catalyzed copolymerization of propylene (B89431) oxide with CO₂ and extends to GPE. nih.gov A remarkable feature of the GPE/CO₂ copolymerization with this catalyst is the formation of a crystalline material, which is attributed to the creation of an isotactic poly(GPE) moiety within the copolymer structure. nih.gov
Tailored Synthesis of Telechelic Poly(this compound)
Telechelic polymers, which possess reactive functional groups at both ends of the polymer chain, are valuable as macromolecular building blocks for synthesizing more complex architectures like block copolymers or polymer networks. Several methods have been developed for the tailored synthesis of telechelic PGPE.
One direct approach is the anionic polymerization of GPE in a miniemulsion, using an "inisurf" such as didodecyldimethylammonium hydroxide. acs.org This system produces genuine α,ω-dihydroxylated PGPE, as confirmed by spectroscopic methods. acs.org
A highly versatile and controlled method involves the metal-free ring-opening polymerization of GPE initiated by tetra-n-butylammonium acetate (Bu₄NOAc) in the presence of an alcohol as a chain transfer agent (CTA). researchgate.net This system facilitates the synthesis of hydroxyl-terminated telechelic polymers with well-controlled number-average molecular weights (Mn) and relatively low dispersity (Mw/Mn = 1.27–1.33). researchgate.net The use of different functional alcohols as CTAs allows for the introduction of various end-groups. researchgate.net
For creating telechelics with functionalities other than hydroxyl groups, specific initiators can be employed. The use of tetrabutylammonium azide (N₃NBu₄) as an initiator for the anionic ROP of GPE yields azide-terminated linear polymers. acs.org This provides a polymer with a reactive azide group at the α-position, which is a versatile handle for subsequent "click" chemistry reactions to introduce other functionalities or to form cyclic structures. acs.org
Microstructural Control and Impact on Poly(Glycidyl Phenyl Ether) Properties
The arrangement of monomer units within the polymer chain, known as the microstructure, plays a pivotal role in determining the macroscopic properties of poly(glycidyl phenyl ether) (PGPE). This section delves into the nuances of microstructural control, encompassing regio-regularity, tacticity, and the intriguing inverted-dipole architecture, and their profound influence on the polymer's characteristics.
The ring-opening polymerization of the asymmetric glycidyl phenyl ether monomer can proceed through the cleavage of either the Cα-O or Cβ-O bond of the epoxide ring, leading to different monomer orientations along the polymer chain. This orientation dictates the regio-regularity of the resulting polymer. A regio-regular, or isoregic, polymer consists of a consistent head-to-tail linkage of monomer units. upc.edu Conversely, a regio-irregular, or aregic, polymer contains a random mixture of head-to-tail and head-to-head/tail-to-tail linkages. acs.orgacs.org
The choice of initiator in the ring-opening polymerization of glycidyl phenyl ether has been demonstrated to be a critical factor in controlling the degree of regio-regularity. acs.orgacs.orgresearchgate.netresearchgate.net For instance, the use of tetrabutylammonium fluoride as an initiator leads to the formation of highly isoregic linear PGPE with approximately 95% regular linkages. acs.orgacs.orgresearchgate.netresearchgate.net In contrast, employing a system of tris(pentafluorophenyl)borane, B(C₆F₅)₃, in conjunction with water results in aregic linear polymers, where the proportion of regular linkages is significantly lower, around 50%. acs.orgacs.orgresearchgate.netresearchgate.net The quantification of these linkages is typically achieved through techniques such as ¹³C NMR spectroscopy. acs.org
The level of regio-regularity directly impacts the polymer's physical properties. The ordered structure of isoregic polymers can facilitate crystallization, whereas the randomness of aregic polymers leads to amorphous materials. acs.org This difference in chain structure and the ability to crystallize subsequently influences properties such as melting point, glass transition temperature, and mechanical strength.
Table 1: Influence of Initiator on the Regio-regularity of Poly(glycidyl phenyl ether)
| Initiator System | Resulting Polymer | Percentage of Regular Linkages | Reference |
|---|---|---|---|
| Tetrabutylammonium fluoride | Isoregic linear PGPE | ~95% | researchgate.net, acs.org, researchgate.net, acs.org |
| B(C₆F₅)₃ / Water | Aregic linear PGPE | ~50% | researchgate.net, acs.org, researchgate.net, acs.org |
Beyond regio-regularity, the stereochemistry of the pendant phenyl ether groups along the polymer backbone defines the tacticity of PGPE. When the side groups are all oriented on the same side of the polymer chain, the configuration is termed isotactic. acs.orgnih.gov If the side groups are randomly distributed on either side of the chain, the polymer is atactic. acs.orgnih.gov
The tacticity of PGPE has a significant effect on its ability to crystallize. Isotactic PGPE, with its highly ordered arrangement of side groups, is capable of crystallization. acs.org In contrast, the random orientation of the phenyl ether groups in atactic PGPE disrupts long-range order, resulting in a completely amorphous polymer. acs.org This amorphous nature makes atactic PGPE an ideal candidate for studying the molecular dynamics and glass transition behavior of the polymer without the complexities introduced by crystalline domains. acs.org The synthesis of either isotactic or atactic polymers can be achieved by using enantiomerically pure or racemic monomers, respectively. nih.gov
A particularly fascinating and controlled microstructure in PGPE is the inverted-dipole structure. acs.orgresearchgate.net This architecture is intentionally synthesized to create a polymer chain composed of two symmetric, regio-regular sub-chains that have opposite dipole moment orientations. acs.orgresearchgate.net The synthesis of such a structure can be achieved by initiating the ring-opening polymerization of glycidyl phenyl ether with a specific initiator system, such as the t-BuP₄ phosphazene base in the presence of water. acs.orgresearchgate.net
The inverted-dipole microstructure has a profound and measurable impact on the polymer's dynamics, which can be effectively probed using broadband dielectric spectroscopy (BDS). acs.orgresearchgate.netepj.org This technique is highly sensitive to the orientation of dipole moments along the polymer chain. researchgate.net In linear PGPE with an inverted-dipole structure, the two opposing dipole segments lead to unique dielectric relaxation behaviors.
Furthermore, this concept has been extended to create macrocyclic poly(glycidyl phenyl ether) with an inverted-dipole microstructure. acs.orgresearchgate.net These macrocycles exhibit a dielectric normal mode relaxation that is directly related to the fluctuations of the ring's diameter. acs.orgresearchgate.net Research has shown that the dipole relaxation of the ring diameter in these macrocycles is 1.6 times slower compared to the analogous relaxation in their linear precursors with an inverted-dipole structure. acs.orgresearchgate.net This demonstrates the significant influence of both the inverted-dipole microstructure and the cyclic topology on the polymer's dynamic properties. The study of such well-defined microstructures provides fundamental insights into polymer physics. acs.org
Advanced Characterization Techniques for Glycidylphenyl Glycidyl Ether Polymers and Reactions
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of polymers. They provide detailed information on the monomer conversion, polymer microstructure, and end-group analysis, which are critical for controlling the polymerization process and tailoring the final polymer properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed microstructural analysis of poly(glycidyl phenyl ether) (PGPE). Both ¹H and ¹³C NMR provide insights into the polymer's repeat units, end groups, and the regiochemistry of the polymer chain.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of PGPE, specific proton signals can be assigned to the different parts of the polymer structure. The aromatic protons of the phenyl group typically appear in the range of 6.8-7.3 ppm. The protons of the polyether backbone (-CH₂-CH(O-Ph)-) and the methylene (B1212753) group attached to the phenyl ring (-CH₂-O-Ph) resonate in the region of 3.5-4.5 ppm. The disappearance of the characteristic epoxide proton signals of the GPGE monomer, typically found between 2.6 and 3.2 ppm, confirms the successful ring-opening polymerization. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, allowing for the unambiguous assignment of carbon atoms in the polymer backbone and the phenyl side chains. The aromatic carbons resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbons of the polyether backbone appear in the range of 60-80 ppm. Analysis of the chemical shifts in the backbone region can reveal information about the regioselectivity of the polymerization (head-to-tail vs. head-to-head or tail-to-tail linkages). researchgate.net
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons/Carbons (C₆H₅) | 6.8 - 7.3 | 114 - 159 |
| Backbone Methine Proton/Carbon (-CH-) | ~4.0 | ~77 |
| Backbone Methylene Protons/Carbon (-CH₂-) | 3.5 - 3.9 | ~70 |
| Monomer Epoxide Protons (Disappearance upon polymerization) | 2.6, 2.8, 3.2 | 44, 50 |
Note: The exact chemical shifts can vary depending on the solvent, polymer tacticity, and molecular weight.
Fourier Transform Infrared (FTIR) spectroscopy is a versatile and rapid technique for monitoring the polymerization of GPGE and analyzing the functional groups present in the resulting polymer. The key to using FTIR for reaction monitoring is to track the disappearance of the characteristic absorption bands of the epoxy group in the monomer and the appearance of new bands associated with the formed polyether linkage.
The epoxy group of GPGE exhibits characteristic absorption bands, most notably the asymmetric stretching of the oxirane ring around 915 cm⁻¹ and the C-O stretching of the epoxy ring around 840 cm⁻¹. During polymerization, the intensity of these peaks decreases, providing a means to quantify the monomer conversion. Concurrently, the appearance and strengthening of a broad absorption band around 1100 cm⁻¹, corresponding to the C-O-C stretching of the newly formed ether linkages in the polymer backbone, can be observed.
| Wavenumber (cm⁻¹) | Assignment | Change During Polymerization |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | Remains relatively constant |
| ~2925 | Aliphatic C-H Stretch | Remains relatively constant |
| ~1600, ~1500 | Aromatic C=C Stretch | Remains relatively constant |
| ~1245 | Aryl-O Stretch | Remains relatively constant |
| ~1100 | C-O-C Ether Stretch (Polymer Backbone) | Appears/Increases in intensity |
| ~915 | Epoxy Ring Asymmetric Stretch (Monomer) | Disappears/Decreases in intensity |
| ~840 | Epoxy Ring Symmetric Stretch (Monomer) | Disappears/Decreases in intensity |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers, including PGPE. It provides information on the absolute molecular weight, the molecular weight distribution, and the structure of the polymer chains, including end-group analysis.
In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix that absorbs laser energy. The laser irradiation desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.
For PGPE, MALDI-TOF MS can reveal a series of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization. The mass difference between adjacent peaks corresponds to the mass of the GPGE repeating unit (150.17 g/mol ). This allows for the confirmation of the polymer structure and the identification of different polymer series with various end groups. This level of detail is crucial for understanding the initiation and termination steps of the polymerization reaction and for assessing the architectural purity of the polymer. free.fr
Chromatographic and Thermal Analysis for Polymer Characterization
Chromatographic and thermal analysis techniques provide macroscopic information about the polymer, such as its molecular weight distribution, polydispersity, and thermal transitions. This data is complementary to the microscopic structural information obtained from spectroscopy.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. In SEC, a polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. When coupled with a Multi-Angle Light Scattering (MALS) detector, GPC becomes a powerful tool for determining the absolute molecular weight of the polymer without the need for column calibration with polymer standards. oecd.org
The MALS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the GPC column. This information, combined with the concentration measured by a differential refractive index (dRI) detector, allows for the calculation of the weight-average molecular weight (Mw) at each elution volume. From this, the number-average molecular weight (Mn) and the polydispersity index (PDI = Mw/Mn) can be determined. A low PDI value (close to 1) indicates a narrow molecular weight distribution, which is often desirable for specific applications.
For PGPE, GPC-MALS analysis provides crucial information on the success and control of the polymerization reaction. It can reveal the presence of unreacted monomer, low molecular weight oligomers, or a broad or multimodal distribution, which can significantly impact the final material properties.
| Parameter | Description | Significance |
|---|---|---|
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Relates to properties like strength and toughness. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine the thermal transitions of polymers, such as the glass transition temperature (Tg). The Tg is a critical property of amorphous polymers like PGPE, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. netzsch.com
A DSC thermogram of PGPE will show a step-like change in the heat capacity at the glass transition temperature. The value of Tg is influenced by several factors, including the molecular weight of the polymer, the presence of side groups, and the polymer architecture. For instance, cyclic PGPE has been shown to exhibit a higher Tg than its linear counterpart of the same molecular weight. acs.org Impurities or unreacted monomer can act as plasticizers, leading to a depression of the Tg. Therefore, DSC is a valuable tool for assessing the purity and thermal properties of PGPE. Research has reported calorimetric Tg values for poly(glycidyl phenyl ether) to be in the range of -1 to 3 °C, with slight variations depending on the polymer's microstructure and molecular weight. acs.org
Thermogravimetric Analysis (TGA) for Thermal Stability of Initiators and Polymers
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of polymeric materials by measuring changes in mass as a function of temperature in a controlled atmosphere. gla.ac.uk The analysis provides crucial data on decomposition temperatures, the presence of volatile components, and the amount of residual char, which collectively define the material's thermal endurance. nih.gov
The thermal stability of the final poly(glycidyl phenyl ether) (PGPE) is intrinsically linked to the properties of the initiators used in its synthesis.
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF): This initiator is known for its relatively low thermal stability, which limits its application to reactions conducted at or near room temperature. researchgate.net Its use is generally precluded at temperatures exceeding 80°C, as it is prone to decomposition. researchgate.netcommonorganicchemistry.com Anhydrous TBAF, in particular, can undergo Hoffmann elimination at temperatures as low as 0°C. mdpi.com This characteristic means the initiator itself does not withstand high temperatures, a factor that must be considered during the polymerization process and subsequent polymer processing.
Tris(pentafluorophenyl)borane (B72294) (B(C6F5)3): This Lewis acid catalyst can influence the thermal degradation pathway of the resulting polymer. For instance, in studies involving other thermosetting resins like polybenzoxazines, the incorporation of B(C6F5)3 as a catalyst led to a decrease in the initial 10% weight loss temperature (Td10) from 364°C to 340°C. researchgate.net However, its addition also resulted in a significant increase in char yield, suggesting it alters the decomposition mechanism to favor the formation of a more stable carbonaceous residue at high temperatures. researchgate.net
While specific TGA data for linear or cyclic poly(glycidyl phenyl ether) is not extensively detailed, related epoxy thermoset systems provide context. For example, thermoset films based on the diglycidyl ether of bisphenol A (DGEBA) exhibit a 5% weight loss in the range of 343–360°C under a nitrogen atmosphere. researchgate.net The monomer, phenyl glycidyl (B131873) ether, has a measured energy of decomposition of 0.626 kJ/g in the 360-450 °C range. nih.gov
Dielectric Spectroscopy for Probing Molecular Dynamics
Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics of polar materials like poly(glycidyl phenyl ether). researchgate.net By applying a varying electric field, it probes the rotational fluctuations of molecular dipoles over a wide range of frequencies and temperatures, providing detailed information on various relaxation processes. mdpi.com
Broadband Dielectric Spectroscopy (BDS) for Local, Segmental, and Chain Dynamics
Broadband Dielectric Spectroscopy (BDS) is employed to study the local, segmental, and chain dynamics in PGPE across a broad frequency spectrum (e.g., 10⁻²–10⁶ Hz). researchgate.netresearchgate.net In linear PGPE, a secondary relaxation process, known as the β-relaxation, can be resolved into two distinct contributions: one arising from the motion of the phenyl-containing side groups and another from the motion of the end groups. researchgate.netresearchgate.net In contrast, cyclic PGPE, which lacks end groups, exhibits a β-relaxation process with the same activation energy as the side-group contribution in its linear counterpart, indicating that the polymer's topology does not significantly affect the local dynamics of the side groups. researchgate.netresearchgate.net
Furthermore, studies have found that cyclic PGPE samples show higher glass transition temperatures and lower dynamic fragility compared to linear chains of similar molecular weight. researchgate.netresearchgate.net
| Contributing Moiety | Activation Energy (kJ/mol) | Reference |
|---|---|---|
| Side Groups | 35.4 | researchgate.net, researchgate.net |
| End Groups | 23.8 | researchgate.net, researchgate.net |
Validation of Polymer Architectural Features using Dielectric Relaxation
Dielectric relaxation serves as a highly sensitive probe for verifying the architectural features of polymers, particularly for "Type-A" polymers like PGPE that possess a net dipole moment component along the chain contour. mdpi.comresearchgate.net This sensitivity allows BDS to provide topological details that are often inaccessible through traditional techniques such as NMR or mass spectrometry. researchgate.netuctm.edu
BDS can precisely identify and even quantify differences in dipolar microstructure. commonorganicchemistry.comscribd.com For example, in PGPE synthesized using a bifunctional initiator, dielectric relaxation can be used to verify the symmetrical, bidirectional growth of the two polymer arms. commonorganicchemistry.comscribd.com The technique is capable of distinguishing between polymers composed of two symmetric arms and those contaminated with "one-arm" byproducts, an analysis that cannot be performed by MALDI-ToF MS or NMR. commonorganicchemistry.comscribd.com This makes BDS an invaluable complementary tool in polymer synthesis for validating complex architectures such as linear, macrocyclic, regio-regular, and regio-irregular chains. mdpi.comresearchgate.net
Investigation of Dielectric Normal Mode Relaxation in Cyclic Polymers
In addition to segmental dynamics, BDS can detect global chain motions, known as the normal mode relaxation, which corresponds to the fluctuation of the end-to-end vector in linear polymers. researchgate.net Cyclic polymers, lacking chain ends, present a unique case.
Macrocyclic PGPE with an inverted-dipole microstructure, synthesized via Glaser coupling, displays a dielectric normal mode relaxation that specifically reflects the fluctuations of the ring diameter. researchgate.net This allows for the direct evaluation of macrocyclic chain dynamics. Studies have shown that the dipole relaxation of the ring diameter in these cyclic polymers is 1.6 times slower compared to the analogous relaxation in the inverted-dipole linear precursor. researchgate.net
Unexpectedly, aregic cyclic PGPE (with approximately 50% regular head-to-tail linkages) shows low-frequency dielectric contributions. researchgate.netresearchgate.net These contributions, which are not predicted by topological considerations alone, are attributed to short-wavelength internal ring motions that become dielectrically active due to the irregular, aregic nature of the rings. researchgate.netresearchgate.net
| Feature | Observation | Reference |
|---|---|---|
| Normal Mode Relaxation | Reflects fluctuations of the ring diameter. | researchgate.net |
| Relaxation Speed | Ring diameter relaxation is 1.6x slower than in the equivalent linear precursor. | researchgate.net |
| Aregic Cyclic PGPE | Shows unexpected low-frequency contributions from internal ring motions. | researchgate.net, researchgate.net |
| Glass Transition (Tg) | Higher compared to linear chains of similar molecular weight. | researchgate.net, researchgate.net |
Theoretical and Computational Studies of Glycidylphenyl Glycidyl Ether Systems
Quantum Chemical Calculations for Reaction Pathway Analysis (e.g., DFT)
Quantum chemical calculations have become instrumental in elucidating complex chemical reaction mechanisms, offering insights that complement experimental investigations. researchgate.net For Glycidylphenyl glycidyl (B131873) ether (also known as Phenyl glycidyl ether or GPE), Density Functional Theory (DFT) calculations have been pivotal in understanding its polymerization pathways. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
One significant application of DFT has been in the study of the zwitterionic ring-opening polymerization (ZROP) of GPE when initiated by tris(pentafluorophenyl)borane (B72294), B(C6F5)3. researchgate.net A proposed mechanism for this reaction involves the formation of macrozwitterions—polymer chains with both a positively and a negatively charged group. researchgate.net DFT calculations help to validate this proposed mechanism by modeling the energies of the transition states and intermediates involved in the polymerization process. researchgate.net These computational approaches allow researchers to map out the potential energy surface of the reaction, identifying the most energetically favorable pathways for monomer addition and cyclization. researchgate.netresearchgate.net By estimating the energies of transition states and equilibria, these calculations can predict the feasibility of a proposed reaction before extensive and costly experimental work is undertaken. researchgate.net
The strategies employed in these computational studies often involve exploring the reaction path network to understand how stable structures are transformed. chemrxiv.org This systematic exploration provides a foundational understanding of the reaction kinetics and thermodynamics, which is crucial for controlling the synthesis of polymers like poly(glycidylphenyl glycidyl ether). researchgate.netchemrxiv.org
Molecular Modeling of Polymerization Processes and Chain Conformations
Molecular modeling provides a powerful lens through which the polymerization of this compound and the resulting polymer chain conformations can be understood at an atomic level. These models are essential for bridging the gap between monomer chemistry and the macroscopic properties of the final polymer material. The flexibility of polymers like poly(this compound) originates from the ability of constituent atoms to rotate around chemical bonds, leading to a vast number of possible conformational states. cecam.org
Molecular dynamics (MD) simulations are a key technique used to model these processes. mdpi.com In these simulations, the polymer is often represented using an "all-atom" model, where every atom is explicitly included in the calculation. mdpi.comresearchgate.net The interactions between atoms are described by a force field, and the system's evolution over time is calculated by solving Newton's equations of motion. mdpi.com
For poly(glycidyl ether) systems, MD simulations have been used to study the temperature response of their chain extensions and conformations in aqueous solutions. mdpi.com These simulations can reveal how changes in temperature affect the polymer's structure, such as inducing a coil-to-globule transition. mdpi.com The dipolar microstructure, which relates to the orientation of dipole moments along the polymer chain, is a critical feature that can be investigated through modeling and is influenced by the monomer's orientation during polymerization. acs.org Control over this microstructure allows for the monitoring of single-chain behavior and provides significant structural and dynamic information. acs.org For instance, studies on macrocyclic poly(this compound) with an inverted-dipole microstructure have utilized these principles to evaluate chain dynamics, finding that the dipole relaxation of the ring diameter is 1.6 times slower than in its linear precursor. acs.org
Application of Machine Learning and Neural Networks in Chemical Analysis (e.g., CO2 Absorption)
Machine learning and artificial neural networks (ANNs) are increasingly being applied to analyze and predict complex chemical processes. mdpi.comresearchgate.net A notable application in the context of Phenyl Glycidyl Ether (PGE) is the analysis of carbon dioxide (CO2) absorption into PGE solutions. mdpi.comnih.govresearchgate.net This process is modeled by a system of coupled nonlinear differential equations that describe the reaction kinetics and diffusion. nih.govresearchgate.net
To solve this complex system and calculate the concentration of CO2 and PGE, researchers have employed a supervised learning strategy using a nonlinear autoregressive exogenous (NARX) neural network. mdpi.comnih.gov NARX networks are a type of recurrent neural network well-suited for modeling nonlinear dynamic systems. mdpi.com The model is trained using a reference dataset generated by conventional solvers, and the Levenberg-Marquardt (LM) backpropagation algorithm is used for the training, validation, and testing phases. nih.govresearchgate.net
The performance of the NARX neural network model has been compared with other methods, demonstrating rapid convergence and high accuracy. nih.gov The use of ANNs provides a robust and efficient computational tool for predicting the mass transfer flux of CO2 under various conditions, showcasing the potential of machine learning to accelerate research and development in chemical engineering. mdpi.comresearchgate.net
| Component | Description |
|---|---|
| Model Type | Nonlinear Autoregressive Exogenous (NARX) Neural Network |
| Phenomenon Modeled | Mass transfer with chemical reactions during CO2 absorption into Phenyl Glycidyl Ether (PGE) solution. |
| Governing Equations | Coupled nonlinear differential equations for reaction kinetics and diffusion. |
| Training Algorithm | Levenberg-Marquardt (LM) backpropagation. |
| Activation Functions | Log-sigmoid and Hyperbolic tangent. |
| Objective | Calculate the concentration of CO2, PGE, and the flux in terms of reaction rate constants. |
| Validation | Results compared with Adomian decomposition method and residual method, showing high efficiency and accuracy. |
Simulation of Molecular Mobility and Dynamics in Poly(this compound)
The physical and material properties of poly(this compound) (PGPE) are intrinsically linked to the mobility and dynamics of its polymer chains. All-atom molecular dynamics (MD) simulations are a primary tool for investigating these phenomena at a microscopic level. mdpi.comresearchgate.net These simulations can capture the structural evolution and dynamics of polymer molecules over time. mdpi.com
MD simulations of poly(glycidyl ether)s are typically conducted in NPT ensembles, where the number of molecules (N), pressure (P), and temperature (T) are kept constant. mdpi.comresearchgate.net This setup allows for the study of how environmental conditions, particularly temperature, influence molecular motion. mdpi.com Simulations performed over nanoseconds with time steps of a few femtoseconds can reveal detailed information about chain fluctuations, hydrogen bonding, and solvation effects. mdpi.comresearchgate.net
For example, MD simulations have been used to study the temperature response of poly(glycidyl ether)s in aqueous solutions, focusing on the dynamics of chain extensions and the interaction with water molecules. mdpi.com These studies help to clarify the mechanisms behind macroscopic properties, such as the lower critical solution temperature (LCST). mdpi.com
Experimental techniques like broadband dielectric spectroscopy (BDS) complement these simulations by providing data on dielectric relaxations, which are related to molecular motions. x-mol.com Studies on PGPE have identified different relaxation processes: a β-relaxation related to the motions of side groups and end groups, and a segmental α-relaxation associated with the glass transition. x-mol.com Research has shown that cyclic PGPE samples exhibit higher glass transition temperatures and lower dynamic fragility compared to their linear counterparts, indicating that topology significantly impacts molecular dynamics. x-mol.com
| Parameter | Typical Value / Method |
|---|---|
| Simulation Ensemble | NPT (constant Number of molecules, Pressure, Temperature) |
| Simulation Duration | 20 ns to 100 ns |
| Time Step | 2 fs |
| Temperature Control | Langevin method |
| Pressure Control | Isotropic scaling |
| Constraint Algorithm | SHAKE algorithm |
| Electrostatic Interactions | Particle Mesh Ewald (PME) sums |
Advanced Material Applications Derived from Glycidylphenyl Glycidyl Ether Research
Engineering of High-Performance Epoxy Resin Systems
The integration of glycidylphenyl glycidyl (B131873) ether into epoxy formulations is a key strategy for developing high-performance resin systems. As a reactive diluent, it lowers the viscosity of base resins like diglycidyl ether of bisphenol-A (DGEBA), making them easier to process for casting, laminating, and adhesive applications. chemicalbook.comnih.gov Epoxy resins are thermosetting polymers known for their excellent electrical properties, minimal shrinkage, strong adhesion to various substrates, and resistance to moisture, as well as thermal and mechanical shock. tripod.com
Development of Thermally Stable Epoxy Resins
The thermal stability of an epoxy resin system is dependent on its complete formulation, including the base resin, curing agent, and any modifiers. blogspot.com While epoxy resins are generally noted for good thermal properties, research has focused on enhancing this characteristic further. tripod.comscirp.org For instance, the synthesis of a tetra-di-glycidyl ether bisphenol-A (TDGEBA) epoxy resin modified with sulphanilamide and polyester, then cured with triethylenetetramine (TETA), resulted in a highly cross-linked polymer network. scirp.org Differential scanning calorimetry (DSC) of this modified system showed that the glass transition temperature (Tg) shifted from 350°C to 400°C compared to the uncured epoxy, indicating a significant improvement in thermal stability. scirp.org Similarly, introducing thermally stable groups like sulfone into the backbone of diglycidyl ether materials has been shown to improve the thermal characteristics of the cured epoxy resins. cnrs.fr
Development of Specialty Polymers with Tailored Properties
The unique chemical structure of glycidylphenyl glycidyl ether allows for its use in the synthesis of a variety of specialty polymers. Through processes like cationic polymerization, poly(glycidyl phenyl ether) can be produced with controlled molecular weights, typically in the range of 2500–5000 Mₙ. acs.org This control enables the development of polymers with specific, tailored properties for advanced applications.
Polymers with Improved Thermal Stability and Mechanical Strength
Research has demonstrated the ability to create polymers with enhanced thermomechanical properties by incorporating specific functional groups. A study involving fluorinated epoxy resins containing various trifluoromethyl groups, cured with agents like diaminodiphenylmethane (DDM), yielded materials with significant thermal stability and mechanical strength. mdpi.com These systems exhibited glass transition temperatures (Tg) above 128°C and 5% weight loss temperatures (Td5%) exceeding 300°C. mdpi.com The mechanical properties were also notable, with flexural strength ranging from 95.55 to 152.36 MPa and flexural modulus between 1.71 and 2.65 GPa, depending on the specific formulation. mdpi.com
| Cured Resin System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Source |
|---|---|---|---|---|---|
| Fluorinated Epoxy Resin (d-FER) / DDM | >128°C | >300°C | 95.55 - 152.36 | 1.71 - 2.65 | mdpi.com |
| P-MAHP-Crosslinked Epoxy | 102°C | - | - | - | researchgate.net |
| TDGEBA/SAA-PE / TETA | Shifted to 400°C | - | - | - | scirp.org |
Materials for Coatings and Adhesives Research
This compound is a fundamental component in the research and development of advanced coatings and adhesives. connectchemicals.comwikipedia.org Its primary function is as a reactive diluent, which reduces the viscosity of epoxy formulations to ensure smooth and even application, a critical factor for high-performance coatings. connectchemicals.com The inherent reactivity of the glycidyl group ensures that it becomes part of the cross-linked polymer network during curing, contributing to the final properties of the material without releasing volatile organic compounds. rsc.org This has led to its widespread use in formulating epoxy paints, glues, and other resin systems where strong adhesion and chemical resistance are required. nih.govchemicalbook.comscirp.org
Research on Low-Dielectric Constant Materials
In the field of microelectronics, there is a high demand for materials with low dielectric constants to minimize signal delay and power dissipation. mdpi.comrsc.org Research has shown that this compound can be used to synthesize such materials. One study detailed the reaction of phenyl methacrylate with glycidyl phenyl ether, which resulted in a thermoset material exhibiting a low dielectric constant of 2.65 and a very low dissipation factor of 0.005. researchgate.net Another approach involves incorporating trifluoromethyl groups into the epoxy resin structure, which has been shown to effectively lower the dielectric constant. mdpi.com A resin system modified in this way achieved a dielectric constant as low as 2.55 and a dielectric loss of 0.016 at a frequency of 1 MHz. mdpi.com The dielectric properties of epoxy systems are influenced by factors such as temperature and the extent of the curing process; typically, the dielectric constant and loss factor decrease as the resin cures. ntnu.no
| Material System | Dielectric Constant (Dk or ε') | Dissipation Factor (Df or ε'') | Frequency | Source |
|---|---|---|---|---|
| Phenyl Methacrylate / Glycidyl Phenyl Ether Thermoset | 2.65 | 0.005 | - | researchgate.net |
| Fluorinated Epoxy Resin (d-FER) / DDM | 2.55 | 0.016 | 1 MHz | mdpi.com |
Role as an Intermediate in Organic Synthesis and Materials Science
Phenyl glycidyl ether (PGE), known systematically as 2-(phenoxymethyl)oxirane, is a valuable chemical intermediate owing to its dual chemical nature: a reactive epoxide (oxirane) ring and a stable aromatic phenyl group. connectchemicals.comwikipedia.org This structure allows it to serve as a versatile building block in both fundamental organic chemistry research and the development of advanced polymer materials. connectchemicals.comgoogle.com Its primary applications are as a model compound for studying complex reaction mechanisms, a monomer for polymerization, and a functional modifier for epoxy resin systems. semanticscholar.orgkpi.uanih.gov
A Foundational Tool in Organic Synthesis
In organic synthesis, phenyl glycidyl ether is frequently employed as a model compound to investigate the kinetics and mechanisms of epoxy resin curing reactions. semanticscholar.orgacs.org The curing of epoxy resins involves intricate cross-linking reactions, and using a monofunctional epoxide like PGE simplifies the system, allowing for clearer analysis of reaction pathways without the immediate formation of an insoluble network. kpi.ua
Notably, the reaction between PGE and various amines has been extensively studied to understand how amine curing agents work. semanticscholar.orgkpi.uaacs.org These studies have revealed that the reaction of a primary amine with the epoxide group forms a secondary amine, which can then react with another epoxide group. acs.org The hydroxyl group formed in this initial reaction acts as a catalyst, accelerating subsequent reactions. semanticscholar.orgsci-hub.se
Below is a data table summarizing a model reaction between Phenyl Glycidyl Ether and Aniline (B41778), which is representative of the reactions studied to understand the curing of complex diepoxy/diamine systems. kpi.ua
| Reactant 1 | Reactant 2 | Molar Ratio (PGE/Aniline) | Temperature (°C) | Time (h) | Primary Product |
|---|---|---|---|---|---|
| Phenyl Glycidyl Ether | Aniline | 1 / 10 | 80 | 2 | Monoadduct (1-anilino-3-phenoxy-2-propanol) |
| Phenyl Glycidyl Ether | Aniline | 4 / 1 | 120 | 7.5 | Diadduct (N,N-bis(3-phenoxy-2-hydroxypropyl)aniline) |
These model reactions are crucial for elucidating reaction mechanisms, determining kinetic parameters, and understanding the influence of catalysts and accelerators, such as tertiary amines, on the curing process. kpi.uaacs.org
A Versatile Component in Materials Science
In materials science, phenyl glycidyl ether serves several critical roles, primarily in the synthesis and modification of polymers.
Monomer for Polymerization: PGE can undergo ring-opening polymerization to create poly(phenyl glycidyl ether), a polyether with unique properties conferred by its phenoxy side chains. acs.orgtandfonline.com This polymerization can be initiated by various metal-free catalysts, such as tetra-n-butylammonium acetate (B1210297) or tetrabutylammonium (B224687) fluoride (B91410), which is advantageous for applications where metal contamination is a concern. acs.orgresearchgate.netresearchgate.net Research has shown that these polymerizations can be controlled to produce polymers with specific molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net
The following table details research findings on the metal-free ring-opening polymerization of PGE, highlighting the conditions and resulting polymer characteristics.
| Initiator | Initiator Conc. (mol%) | Temperature (°C) | Time (min) | Polymer Molecular Weight (Mn) | Molecular Weight Distribution (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|
| Tetrabutylammonium fluoride | 5.0 | 100 | 180 | Not Specified | Narrow | researchgate.net |
| Tetra-n-butylammonium acetate (Bu4NOAc) | Not Specified | Not Specified | Not Specified | Controllable | 1.27–1.33 | researchgate.net |
Reactive Diluent and Resin Modifier: One of the most significant industrial uses of PGE is as a reactive diluent for high-viscosity epoxy resin systems, such as those based on Bisphenol A diglycidyl ether (DGEBA). wikipedia.orgnih.govindiamart.com High-viscosity resins are difficult to process in applications like coatings, adhesives, and composites. indiamart.comnagase.com PGE effectively reduces the viscosity, improving workability and impregnation of fibers. wikipedia.orgnagase.com Unlike non-reactive solvents that evaporate, PGE's epoxide group allows it to co-react with the curing agent and become a permanent part of the cross-linked polymer network. connectchemicals.com While this incorporation can modify the final mechanical properties and heat resistance of the cured material, it is a crucial trade-off for enhanced processability. wikipedia.orgspecialchem.com For example, adding 18.5% by weight of PGE to a DGEBA resin can reduce its viscosity to 800 cps and results in a cured heat distortion temperature of 105°C when cured with m-Phenylenediamine. specialchem.com
Intermediate for Advanced Materials: The reactivity of PGE also makes it a key intermediate for synthesizing more complex and functional materials. It can be copolymerized with other monomers, such as carbon dioxide, to produce oligomers containing both carbonate and ether units. researchgate.net Furthermore, derivatives of PGE, like 4-Vinylphenyl glycidyl ether, can be synthesized and polymerized to create polymers with pendant epoxide groups, which are available for further post-polymerization modifications to introduce a wide range of functionalities. acs.org
Compound Index
Environmental Chemistry Perspectives in Glycidylphenyl Glycidyl Ether Research
Atmospheric Degradation Pathways and Reactivity with Environmental Radicals
The rate of reaction with hydroxyl radicals is a key parameter in determining the atmospheric lifetime of a volatile organic compound. For the structurally related compound, phenyl glycidyl (B131873) ether, the estimated rate constant for its vapor-phase reaction with hydroxyl radicals is 2.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 13 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov Given the structural similarity, Glycidylphenyl glycidyl ether is expected to have a comparable, relatively short atmospheric lifetime, suggesting it would be removed from the atmosphere relatively quickly through chemical reactions.
The degradation process is initiated by the abstraction of a hydrogen atom from the molecule or the addition of the hydroxyl radical to the aromatic ring. These initial reactions lead to the formation of reactive intermediates that can undergo further reactions with other atmospheric constituents, such as oxygen, leading to a variety of degradation products.
Investigation of this compound Metabolism in Experimental Systems (Focus on chemical transformation, excluding toxicological outcomes)
Specific studies on the metabolism of this compound are scarce. However, research on analogous glycidyl ethers provides insight into the likely metabolic pathways. The epoxide group is a key functional group that is often targeted by metabolic enzymes.
In experimental systems, the metabolism of glycidyl ethers can proceed via several routes. One of the primary pathways is the enzymatic hydrolysis of the epoxide ring, catalyzed by epoxide hydrolases, to form the corresponding diol. For example, o-cresyl glycidyl ether is rapidly converted to its diol form in vitro when incubated with guinea pig liver homogenate. uzh.ch
Another significant metabolic pathway is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases. This process involves the nucleophilic attack of the sulfur atom of GSH on one of the carbon atoms of the epoxide ring, leading to the formation of a conjugate. This is a common detoxification pathway for electrophilic compounds like epoxides. For instance, phenyl glycidyl ether has been shown to bind to glutathione in the presence of liver microsomes. nih.gov
Further metabolism of the glutathione conjugate can lead to the formation of mercapturic acids, which are then excreted. In rats administered o-cresyl glycidyl ether, one of the identified urinary metabolites was o-cresyl glycidyl ether mercapturic acid. uzh.ch
The table below summarizes the expected metabolic transformations based on studies of related compounds.
| Metabolic Pathway | Enzyme Family | Resulting Chemical Transformation | Example from Related Compound |
| Epoxide Hydrolysis | Epoxide Hydrolases | Conversion of the epoxide ring to a diol | o-Cresyl glycidyl ether to its corresponding diol uzh.ch |
| Glutathione Conjugation | Glutathione S-Transferases | Addition of glutathione to the epoxide ring | Phenyl glycidyl ether binding to glutathione nih.gov |
| Mercapturic Acid Formation | Various | Further processing of the glutathione conjugate | Formation of o-cresyl glycidyl ether mercapturic acid in rats uzh.ch |
Research on Bioremediation and Biotransformation Potential of this compound
Research into the bioremediation and biotransformation of this compound is an area with limited specific data. However, the potential for microbial degradation can be inferred from studies on other glycidyl ethers and the general principles of microbial metabolism of aromatic compounds and epoxides.
Microorganisms possess a diverse array of enzymes that can break down complex organic molecules. For glycidyl ethers, the epoxide ring is a likely point of initial attack. Epoxide hydrolases, which are found in various microorganisms, can catalyze the hydrolysis of the epoxide to a less reactive diol. For instance, a novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus has been shown to be highly enantioselective towards racemic glycidyl phenyl ether, hydrolyzing the (S)-enantiomer preferentially. nih.gov Similarly, whole cells of Bacillus megaterium have been used for the kinetic resolution of racemic glycidyl phenyl ether, demonstrating the potential of microorganisms in transforming these compounds. researchgate.net
The aromatic ring of this compound is also a potential target for microbial degradation. Bacteria can employ various oxygenases to hydroxylate the aromatic ring, leading to catechols and other intermediates that can then be funneled into central metabolic pathways after ring cleavage.
While specific bioremediation strategies for this compound have not been extensively reported, the existing research on related compounds suggests that microbial systems, particularly those containing epoxide hydrolases and aromatic-degrading enzymes, could be explored for their potential to remediate environments contaminated with this compound.
The following table outlines potential enzymatic activities and microbial strains that could be relevant for the biotransformation of this compound, based on research on analogous compounds.
| Enzymatic Activity | Microorganism Example | Observed Transformation of Related Compound |
| Epoxide Hydrolase | Maritimibacter alkaliphilus | Enantioselective hydrolysis of glycidyl phenyl ether nih.gov |
| Epoxide Hydrolase | Bacillus megaterium | Kinetic resolution of glycidyl phenyl ether researchgate.net |
Q & A
Q. What are the critical safety considerations when handling GPE in laboratory settings?
GPE is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC, with evidence of nasal carcinomas in rats via inhalation . Key protocols include:
- Use of full-face respirators (EN 143/P3 standards) and chemical-resistant gloves (tested under EU 2016/425) to prevent dermal/airway exposure .
- Engineering controls: Fume hoods for synthesis and closed-system transfers to minimize airborne release .
- Emergency measures: Immediate decontamination of spills with inert absorbents and medical evaluation for pulmonary edema in case of acute exposure .
Q. What established methodologies are used to synthesize GPE-based polymers?
- Anionic ring-opening polymerization : Initiated with KOH in THF, enabling controlled molar mass (1–10 kDa) and low dispersity (<1.5) for polyether-diols. Monomers like allyl glycidyl ether (AGE) or benzyl glycidyl ether (BGE) are copolymerized for functionalization .
- Cationic homopolymerization : Multi-topic glycidyl ethers (e.g., glycerol glycidyl ether) form branched networks via UV-initiated or Lewis acid-catalyzed reactions, with tunable crosslinking density .
Advanced Research Questions
Q. How can contradictory data on GPE’s genotoxicity be resolved in mechanistic studies?
- Experimental design : Parallel in vitro/in vivo assays to reconcile bacterial mutagenicity (Ames test) with negative chromosomal aberration results in mammalian systems . For example:
- Use Syrian hamster embryo cell clonal assays to confirm transformation potential .
- Apply micronucleus tests in rats (e.g., OECD 474) with extended exposure periods (90 days) to assess in vivo clastogenicity .
Q. What advanced polymerization strategies optimize GPE’s functionality in epoxy systems?
- ATRP with glycidyl methacrylate (GMA) : Use diphenyl ether as a solvent to reduce polydispersity (<1.2) and enable block copolymerization (e.g., PGMA-b-PBA for elastomers) .
- CO₂ copolymerization : Synthesize poly(1,2-glycerol carbonate) by reacting GPE with CO₂ under Zn-Co(III) catalysts, achieving >90% carbonate linkages for biodegradable matrices .
- Hyperbranched architectures : Combine glycidol (AB₂ monomer) and GPE (AB monomer) in slow-addition copolymerization to tune branching density (9–58%) for drug delivery carriers .
Data Contradiction Analysis
Q. Why does GPE show carcinogenicity in rats but limited evidence of prenatal toxicity?
- Species-specific metabolic pathways : Rats exhibit high nasal cytochrome P450 activity, converting GPE to reactive epoxides that form DNA adducts in olfactory tissues .
- Exposure route : Inhalation studies (6–73.5 mg/m³ for 3 months) in rats target respiratory epithelia, whereas prenatal toxicity tests used lower systemic doses .
- Mitigation : Use PBPK modeling to extrapolate interspecies differences and refine risk assessment thresholds .
Methodological Resources
- Kinetic modeling : For epoxy-amine reactions, HPLC-based analysis of aniline-GPE systems provides rate constants (k₁, k₂) and transition-state parameters (ΔH‡, ΔS‡) .
- Thermal characterization : DSC/TGA of GPE copolymers reveals glass transitions (−30°C to 50°C) and decomposition thresholds (200–300°C), critical for material stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
